![molecular formula C7H4ClN3O B12976521 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12976521.png)
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It is characterized by a pyrido[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a keto group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which leads to the formation of 7-amino-4-chloropyrido[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of different pyridopyrimidine derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cyanomethyltriphenylphosphonium chloride and 4,6-dichloropyrimidine-5-carbaldehyde . Reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Major Products
The major products formed from the reactions of this compound include various substituted pyridopyrimidine derivatives, which can have different biological activities .
科学的研究の応用
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is studied for its potential to inhibit various enzymes and proteins, making it a valuable tool in biochemical research.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds that have applications in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These interactions can inhibit the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . This makes the compound a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
4-Chloropyrido[2,3-d]pyrimidine: Similar structure but lacks the keto group at the 5-position.
7-Amino-4-chloropyrido[2,3-d]pyrimidine: Contains an amino group at the 7-position instead of the keto group.
Uniqueness
4-Chloropyrido[2,3-d]pyrimidin-5(8H)-one is unique due to its specific substitution pattern and the presence of the keto group at the 5-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C7H4ClN3O |
|---|---|
分子量 |
181.58 g/mol |
IUPAC名 |
4-chloro-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(12)1-2-9-7(5)11-3-10-6/h1-3H,(H,9,10,11,12) |
InChIキー |
DTZFMEZJARIRDB-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C(C1=O)C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


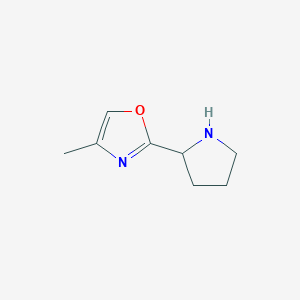
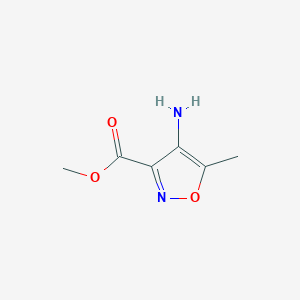
![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
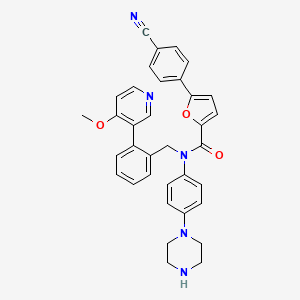


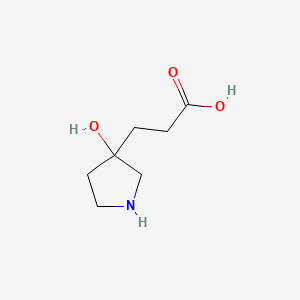
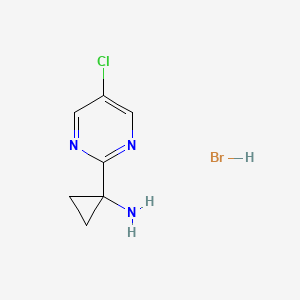
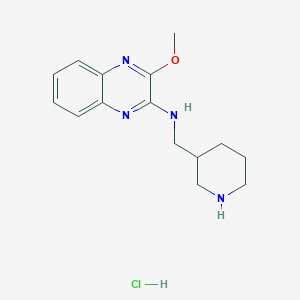
![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)
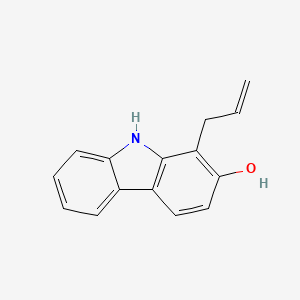

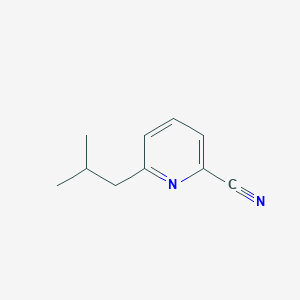
![3-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12976526.png)
